Ala-Ala-Phe-7-amido-4-methylcoumarin, also known as 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide, is a synthetic peptide substrate commonly used in biochemical and biophysical research. [, , , , , ] This compound is not naturally occurring and is primarily utilized as a tool for studying enzyme kinetics and protein-protein interactions.
H-Ala-Ala-Phe-AMC is classified as a synthetic peptide substrate. It is derived from the combination of amino acids alanine, phenylalanine, and a fluorogenic moiety, 7-amido-4-methylcoumarin. The compound is commercially available from various chemical suppliers, including Chem-Impex and Sigma-Aldrich, which provide it for use in laboratory settings .
The synthesis of H-Ala-Ala-Phe-AMC typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a solid support, facilitating the formation of peptide bonds. The synthesis begins with the attachment of the first amino acid to a resin, followed by sequential addition of the remaining amino acids using appropriate coupling reagents.
The molecular structure of H-Ala-Ala-Phe-AMC can be described as follows:
The specific arrangement of atoms and functional groups allows for the selective interaction with various proteases, making it an effective substrate for studying enzyme kinetics.
H-Ala-Ala-Phe-AMC undergoes hydrolysis when acted upon by specific proteases. The reaction can be summarized as follows:
Upon cleavage at the peptide bond between phenylalanine and alanine, the fluorogenic 7-amido-4-methylcoumarin moiety is released, resulting in an increase in fluorescence that can be quantitatively measured. This reaction is critical for determining protease activity and specificity.
The mechanism of action for H-Ala-Ala-Phe-AMC involves several key steps:
This mechanism enables researchers to assess enzyme kinetics and substrate specificity effectively.
These properties make H-Ala-Ala-Phe-AMC suitable for various experimental setups in biochemical assays.
H-Ala-Ala-Phe-AMC has numerous applications in scientific research:
H-Ala-Ala-Phe-AMC (Ala-Ala-Phe-7-amido-4-methylcoumarin) serves as a highly specific fluorogenic substrate for tripeptidyl peptidase II (TPP II), a cytosolic serine protease that processes longer peptides into tripeptide units. TPP II cleaves the substrate at the C-terminal end of the tripeptide sequence (Ala-Ala-Phe), releasing the fluorescent AMC moiety. This enzymatic interaction is critical for studying proteasome function, as TPP II acts as a complementary protease to the 20S proteasome in degrading large polypeptides [10]. Research by Glas et al. (1998) and Geier et al. (1999) established that H-Ala-Ala-Phe-AMC enables real-time monitoring of TPP II activity in cellular extracts, revealing its role in antigen processing and proteolytic cascades [10].
Table 1: Enzymes Targeting H-Ala-Ala-Phe-AMC
Enzyme | Function | Cleavage Site |
---|---|---|
Tripeptidyl Peptidase II | Giant cytosolic protease | C-terminal of Phe-AMC bond |
Chymotrypsin | Serine endopeptidase | Phe-AMC bond |
20S Proteasome | Protein degradation complex | Ala-Phe bond |
The 7-amino-4-methylcoumarin (AMC) group confers fluorogenic properties to H-Ala-Ala-Phe-AMC. In its intact state, the AMC fluorescence is quenched. Upon proteolytic cleavage between Phe and AMC, free AMC is released, exhibiting intense fluorescence at emission wavelengths of 440–460 nm (excitation: 360–380 nm) [4] [6]. This mechanism allows quantitative measurement of protease kinetics with high sensitivity. Notably, the tripeptide sequence Ala-Ala-Phe determines enzyme specificity:
Enzymatic cleavage kinetics of H-Ala-Ala-Phe-AMC follow Michaelis-Menten models, with kinetic parameters varying by enzyme class:
Table 2: Comparative Kinetic Parameters of Fluorogenic Substrates
Substrate | Target Enzyme | KM (μM) | Relative Vmax |
---|---|---|---|
H-Ala-Ala-Phe-AMC | TPP II | 8.2 | 1.00 |
Suc-Ala-Ala-Phe-AMC | Chymotrypsin | 12.5 | 0.75 |
Gly-Pro-AMC | Dipeptidyl peptidase | 25.3 | 0.42 |
Endopeptidase activity dominates in physiological contexts, cleaving the Ala-Phe bond within the tripeptide core. In contrast, chymotrypsin-like activity hydrolyzes the Phe-AMC bond, liberating the fluorophore [4]. Studies using immobilized enzyme reactors demonstrate that cleavage rates depend critically on substrate positioning: P7 Arg residues enhance affinity when located 6–7 amino acids upstream of the scissile bond [7] [9].
Figure 1: Cleavage Sites in H-Ala-Ala-Phe-AMC
H-Ala¹ ─ Ala² ─ Phe³ ─ AMC ↑ ↑ (Endopeptidase) (Chymotrypsin/TPP II)
H-Ala-Ala-Phe-AMC enables discrimination between endopeptidase and dipeptidyl peptidase activities. For example, TPP II functions exclusively as a tripeptidyl aminopeptidase, while chymotrypsin acts as an endopeptidase. This specificity is exploited in multiplexed protease assays using orthogonal fluorogenic substrates [9].
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